1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
Description
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS: 929694-89-3) is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(1H)-one core. Its structure includes:
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. This reaction proceeds under basic conditions, often using urea or potassium thiocyanate as catalysts . The reaction yields the desired pyrido[2,3-D]pyrimidine derivative through cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting Bruton’s tyrosine kinase (BTK) in the treatment of B-cell malignancies.
Biological Studies: The compound’s ability to modulate cellular pathways makes it a candidate for studying cell signaling and apoptosis mechanisms.
Industrial Applications: Its unique structure may be useful in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and receptor tyrosine-phosphorylated ITAM domains . This interaction can modulate various signaling pathways, leading to effects on cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Pyrido[2,3-d]pyrimidin-4(1H)-one Core
Structural analogs differ primarily in substituents at positions 1, 2, 5, and 7:
Key Observations :
- Mercapto Group : The -SH group at position 2 is conserved in these analogs, suggesting its critical role in reactivity or bioactivity.
Thione vs. Mercapto Derivatives
Compounds with a thione (S=) group at position 2 exhibit distinct properties:
- Example : 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives (e.g., 7a–e in ) are partially saturated (dihydro structure), reducing aromaticity and altering electronic properties .
- Activity : Dihydro derivatives are often intermediates in synthesis, while fully aromatic mercapto analogs (e.g., the target compound) may exhibit enhanced stability and bioavailability.
Fused Heterocyclic Systems
Compounds with fused triazole or thiazole rings demonstrate divergent biological activities:
- Example : 3-Acetyl-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,6-diphenylpyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (22a) showed antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cells) .
Core Heterocycle Modifications
Replacing the pyrido ring with thieno[2,3-d]pyrimidin-4(3H)-one alters electronic and binding properties:
- Example: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives mimic psoralen’s structure and exhibit antibacterial and antitumor activities .
- SAR Insight: The pyrido core in the target compound may offer better π-stacking interactions with biological targets compared to sulfur-containing thieno analogs .
Structural-Activity Relationships (SAR)
- Position 2 : Mercapto groups are critical for hydrogen bonding or metal coordination.
- Fused Rings : Triazole/thiazole moieties enhance antitumor activity but complicate synthesis.
Biological Activity
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 311.41 g/mol. Its structure features a pyrido[2,3-D]pyrimidine core with specific substitutions that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃OS |
| Molecular Weight | 311.41 g/mol |
| CAS Number | 929694-89-3 |
Synthesis
The synthesis typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate under basic conditions, utilizing catalysts such as urea or potassium thiocyanate. This method allows for the production of the compound in a laboratory setting, although industrial production methods are not well-documented.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-D]pyrimidine compounds exhibit promising anticancer activity. For instance, a study highlighted that certain derivatives demonstrated moderate to excellent activity against various cancer cell lines with low toxicity to normal cells. The most potent compound from this series showed IC₅₀ values of 0.66 μM against A549 cells, indicating significant potential for further development as an anticancer agent .
The mechanism of action involves the compound's ability to inhibit specific kinases, particularly Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Case Studies
- In Vitro Studies : A study evaluated the biological activity of various pyrido[2,3-D]pyrimidine derivatives against cancer cell lines such as Hela and MCF-7. The most effective derivative showed enhanced apoptotic effects compared to established treatments like Cabozantinib .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that electron-withdrawing groups on the terminal phenyl rings significantly improved biological activity. This finding underscores the importance of molecular modifications in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
